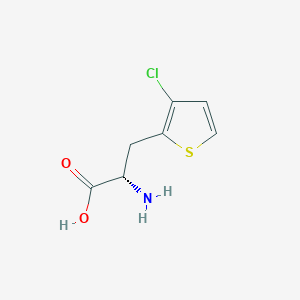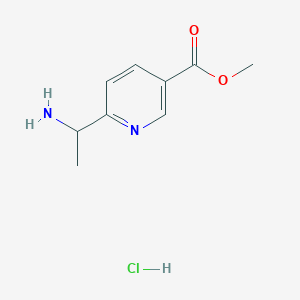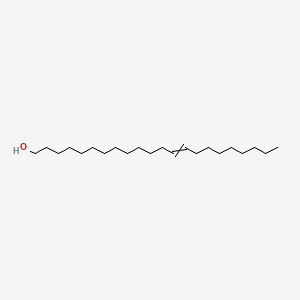
5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a potent inhibitor of influenza neuraminidase, making it a valuable compound in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid involves multiple steps, including the stereospecific introduction of key nitrogen functionalities. One efficient method involves the use of an oxazoline intermediate to introduce the nitrogen functionality at the C-4 position . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include purification steps such as crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its efficacy as a neuraminidase inhibitor.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities. These derivatives can be further studied for their efficacy in inhibiting neuraminidase and other biological targets.
Scientific Research Applications
5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: The compound is studied for its interactions with biological molecules, particularly its role in inhibiting neuraminidase.
Industry: The compound’s derivatives are explored for their potential use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid involves the inhibition of neuraminidase, an enzyme critical for the replication of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus . This inhibition is achieved through specific interactions with the enzyme’s active site, involving hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Oseltamivir: A widely used antiviral drug that also targets neuraminidase.
Peramivir: A neuraminidase inhibitor used for treating influenza.
Uniqueness
5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid is unique due to its specific structural features that allow for high-affinity binding to neuraminidase. Its synthesis involves unique steps that differentiate it from other neuraminidase inhibitors, potentially offering advantages in terms of efficacy and resistance profiles.
Properties
IUPAC Name |
3-acetamido-4-(diaminomethylideneamino)-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIBEBZBOPLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861349 |
Source


|
| Record name | 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)

![(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B15156936.png)



![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)

![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)


![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)

